6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
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Overview
Description
6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol, often involves selective fluorination reactions. One common method is the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups .
Scientific Research Applications
6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Fluoro-2-hydroxypyridine: Similar structure but with different positioning of the fluorine and hydroxyl groups.
6-Fluoropyridin-3-ol: Similar but lacks the additional phenyl group.
Uniqueness
6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring provides a unique combination of electronic and steric effects .
Properties
IUPAC Name |
6-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-7(4-10(15)5-8)11-2-1-9(14)6-13-11/h1-6,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSVHCGFMNZZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692491 |
Source
|
Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-76-3 |
Source
|
Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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